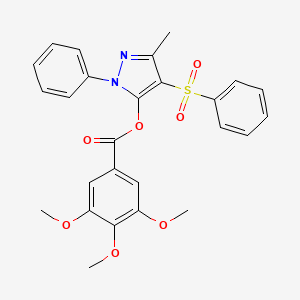
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known as MPTP and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is not fully understood. However, studies have shown that MPTP induces apoptosis in cancer cells by activating the caspase pathway. MPTP has also been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemische Und Physiologische Effekte
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate has been shown to have biochemical and physiological effects. Studies have shown that MPTP inhibits the growth of cancer cells and induces apoptosis. MPTP has also been shown to inhibit the production of inflammatory cytokines. However, the exact biochemical and physiological effects of MPTP are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate in lab experiments include its potential anticancer and anti-inflammatory properties. However, the limitations of using MPTP in lab experiments include its toxicity and the need for further investigation into its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate. One direction is the investigation of the exact mechanism of action of MPTP. Another direction is the study of MPTP in combination with other anticancer drugs to determine its potential as a combination therapy. Additionally, the development of MPTP derivatives with improved efficacy and reduced toxicity is another future direction for the study of this compound.
Conclusion:
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a chemical compound with potential applications in biomedical research. This compound has been synthesized using various methods and has been studied for its anticancer and anti-inflammatory properties. The mechanism of action of MPTP is still under investigation, and there are limitations to its use in lab experiments. However, there are several future directions for the study of this compound, including the investigation of its mechanism of action and the development of MPTP derivatives with improved efficacy and reduced toxicity.
Synthesemethoden
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate has been synthesized using various methods. One of the most common methods is the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The reaction yields 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate.
Wissenschaftliche Forschungsanwendungen
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate has potential applications in biomedical research. This compound has been studied for its anticancer properties. Studies have shown that MPTP inhibits the growth of cancer cells by inducing apoptosis. MPTP has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines in vitro.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O7S/c1-17-24(36(30,31)20-13-9-6-10-14-20)25(28(27-17)19-11-7-5-8-12-19)35-26(29)18-15-21(32-2)23(34-4)22(16-18)33-3/h5-16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUKQCNWFYAEKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

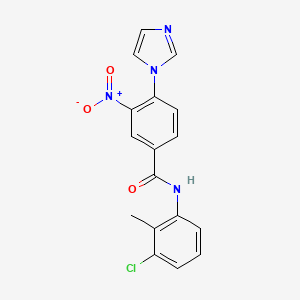
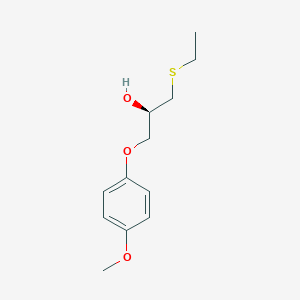
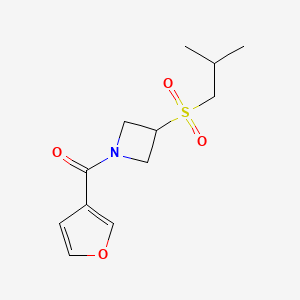
![8-(3-((3-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2392318.png)
![N-(2-hydroxyethyl)-4-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzamide](/img/structure/B2392319.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2392320.png)
![3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide](/img/structure/B2392322.png)
![7-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2392323.png)
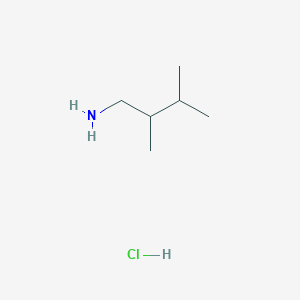
![1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2392326.png)
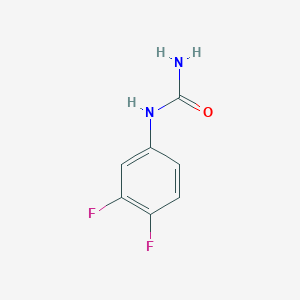
![N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2392330.png)
![1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2392333.png)
![(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2392334.png)